
N-ethyl-N-methyl-5-methoxy-tryptamine
Übersicht
Beschreibung
N-Ethyl-N-methyl-5-methoxy-tryptamine is a synthetic tryptamine derivative characterized by substitutions at the terminal amine (ethyl and methyl groups) and a methoxy group at the 5-position of the indole ring. Its molecular formula is C₁₃H₂₀N₂O, distinguishing it from other 5-methoxy-tryptamines through its unique alkylation pattern. This compound is part of a broader class of psychoactive tryptamines, which interact primarily with serotonin receptors (5-HT), particularly 5-HT₂A, 5-HT₂B, and 5-HT₂C subtypes, influencing neurotransmission and psychedelic effects .
Vorbereitungsmethoden
Synthetic Routes via Indole Precursors
5-Methoxyindole as a Starting Material
The most direct route begins with 5-methoxyindole, a commercially available compound. In a method analogous to the synthesis of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) , 5-methoxyindole reacts with oxalyl chloride to form an acid chloride intermediate. This intermediate is subsequently treated with a mixed amine source (e.g., ethylmethylamine) to yield the corresponding ketoamide, which is reduced to the target tryptamine.
Reaction Conditions :
-
Solvent System : A mixture of t-butyl methyl ether (TBME) and tetrahydrofuran (THF) in a 6:1 ratio .
-
Temperature : 35–45°C for the initial reaction, followed by cooling to 15–25°C for crystallization .
-
Molar Ratios : Oxalyl chloride is used in a 1.2:1 molar excess relative to 5-methoxyindole to suppress side reactions .
Fischer Indole Synthesis
An alternative approach employs the Fischer indole synthesis, as demonstrated in the large-scale production of 5-MeO-DMT . Here, a phenylhydrazine derivative bearing a methoxy group reacts with a ketone (e.g., ethylmethylketone) under acidic conditions to form the indole ring. Subsequent hydrolysis and decarboxylation yield the tryptamine backbone.
Key Considerations :
-
Byproduct Formation : Competing reactions, such as the Pictet-Spengler cyclization, may generate tryptoline derivatives, necessitating rigorous purification .
-
Reductive Amination : Sodium cyanoborohydride facilitates the reduction of imine intermediates but requires careful pH control to minimize side reactions .
Alkylation Strategies for Amine Functionalization
Sequential N-Alkylation
A stepwise alkylation protocol avoids over-alkylation and improves regioselectivity:
-
Methylation : Treat tryptamine with methyl iodide in the presence of a base (e.g., triethylamine) to yield N-methyltryptamine .
-
Ethylation : React N-methyltryptamine with ethyl bromide or ethyl iodide under similar conditions to introduce the ethyl group.
Optimization Parameters :
-
Additives : Triethylamine (2.5–3.5:1 molar ratio relative to substrate) to neutralize HCl byproducts .
One-Pot N-Ethyl-N-Methylation
Simultaneous alkylation using methyl and ethyl halides is feasible but requires precise stoichiometry. For example, a 1:1 molar ratio of methyl iodide to ethyl iodide in the presence of a strong base (e.g., potassium carbonate) may yield the desired product, though mixed alkylation byproducts (e.g., N,N-diethyl or N,N-dimethyl analogs) are common .
Optimization of Reaction Conditions and Solvent Systems
Solvent Selection
-
Polar Aprotic Solvents : THF and TBME enhance reaction rates for acid chloride formations and alkylations .
-
Temperature Control : Maintaining reactions at 15–25°C minimizes decomposition of heat-sensitive intermediates .
pH and Atmosphere
-
Nitrogen Atmosphere : Critical for preventing oxidation during acetylation and alkylation steps .
-
Alkaline Conditions : pH 8.5–9 during workup ensures efficient separation of organic and aqueous phases .
Purification and Characterization Techniques
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane gradients effectively separates N-ethyl-N-methyl-5-methoxy-tryptamine from unreacted starting materials and byproducts .
Recrystallization
Recrystallization from ether-hexane mixtures (e.g., 1:1 v/v) yields high-purity crystals, with total impurities <0.5% .
Analytical Validation
-
HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm) confirm purity ≥99.8% .
-
Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
Comparative Analysis of Synthetic Methodologies
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Methoxy-N,N-Dimethyltryptamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können den Indolring oder die Seitenkette modifizieren.
Substitution: Elektrophile Substitutionsreaktionen können am Indolring auftreten, insbesondere an der 2-Position.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Elektrophile wie Halogene oder Nitrogruppen in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte
Oxidation: Chinone oder hydroxylierte Derivate.
Reduktion: Reduzierte Indolderivate.
Substitution: Halogenierte oder nitrosubstituierte Indolderivate.
4. Wissenschaftliche Forschungsanwendungen
5-Methoxy-N,N-Dimethyltryptamin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Vorläufer bei der Synthese anderer Tryptamin-Derivate verwendet.
Biologie: Wird auf seine Rolle bei der Neurotransmission und Rezeptorbindung untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei psychischen Erkrankungen wie Depressionen und Angstzuständen untersucht.
Industrie: Wird bei der Entwicklung neuartiger psychoaktiver Substanzen und Arzneimittel eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Methoxy-N,N-Dimethyltryptamin beinhaltet seine Interaktion mit Serotoninrezeptoren. Es wirkt als vollständiger Agonist an den 5-HT1A- und 5-HT2A-Rezeptoren und führt zu Veränderungen in der Neurotransmission und Wahrnehmung. Diese Interaktion führt zu den psychoaktiven Wirkungen der Verbindung, einschließlich Veränderungen in der Stimmung, Kognition und sensorischen Wahrnehmung .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
5-MeO-MET exhibits significant interactions with serotonin receptors, particularly the 5-HT2A receptor, which is known to mediate psychedelic effects. Research indicates that 5-MeO-MET acts as a potent agonist at this receptor, demonstrating an EC50 value that suggests strong binding affinity compared to other tryptamines . The compound's structural modifications, including the ethyl and methyl substitutions on the nitrogen atom, influence its pharmacodynamics and receptor selectivity .
Table 1: Receptor Affinities of 5-MeO-MET Compared to Other Tryptamines
Compound | 5-HT2A EC50 (nM) | 5-HT1A EC50 (nM) | Notes |
---|---|---|---|
5-MeO-MET | ~3.87 | ~25.6 | Potent agonist with psychedelic effects |
5-MeO-DMT | ~3.87 | ~25.6 | Related compound with similar effects |
DMT | ~38.3 | Not specified | Less potent than 5-MeO-DMT |
Therapeutic Potential
The therapeutic applications of 5-MeO-MET are being explored in various contexts, particularly in the treatment of mood disorders such as depression and anxiety. Preliminary studies suggest that compounds like 5-MeO-MET may offer rapid relief from symptoms associated with these conditions due to their action on serotonin receptors .
Case Studies and Clinical Observations
- Anxiety and Depression : A survey conducted among veterans indicated promising outcomes for psychedelics in alleviating symptoms of PTSD, depression, and anxiety. Participants reported significant improvements after sessions involving compounds like 5-MeO-DMT and its analogs .
- Psychedelic-Assisted Therapy : Clinical trials are underway to assess the efficacy of psychedelics, including 5-MeO-MET, in controlled therapeutic settings. These studies aim to evaluate not only symptom reduction but also the overall psychological well-being of participants .
- Neuropharmacological Effects : Animal studies show that 5-MeO-MET induces behaviors indicative of psychedelic effects, such as hyperactivity and altered sensory perception. These findings support its potential use as a research tool for understanding serotonergic pathways in the brain .
Current Research Trends
Recent investigations focus on the structure-activity relationships (SAR) of tryptamines, including 5-MeO-MET, to optimize their therapeutic profiles while minimizing adverse effects. The ongoing research aims to elucidate how specific modifications can enhance receptor selectivity and efficacy .
Table 2: Structure-Activity Relationships of Tryptamines
Modification | Effect on Potency at 5-HT2A | Effect on Potency at 5-HT1A |
---|---|---|
N-Ethyl substitution | Increased potency | Minimal change |
N-Methyl substitution | Decreased potency | Significant decrease |
Cyclic amine | Dramatic increase | Moderate increase |
Wirkmechanismus
The mechanism of action of 5-methoxy-N,N-dimethyltryptamine involves its interaction with serotonin receptors. It acts as a full agonist at the 5-HT1A and 5-HT2A receptors, leading to alterations in neurotransmission and perception. This interaction results in the compound’s psychoactive effects, including changes in mood, cognition, and sensory perception .
Vergleich Mit ähnlichen Verbindungen
Structural and Pharmacological Comparisons with Similar Compounds
Structural Analogues
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT)
- Structure : Differs by having two methyl groups instead of ethyl-methyl at the terminal amine.
- Molecular Formula : C₁₃H₁₈N₂O (vs. C₁₃H₂₀N₂O for the target compound).
- Receptor Affinity: High 5-HT₂A binding (Ki ~20–50 nM) and rapid metabolism via monoamine oxidase A (MAO-A), leading to short-lived effects .
- Metabolism : Undergoes O-demethylation to 5-hydroxy-N,N-dimethyltryptamine (5-OH-DMT), a pathway common to many 5-methoxy-tryptamines .
N-Isopropyl-N-Methyl-5-Methoxy-Tryptamine
- Structure : Isopropyl and methyl groups at the terminal amine.
- Receptor Affinity : Ki values of 165 nM (5-HT₂A) and 1.3 μM (5-HT₂C), indicating lower potency than 5-MeO-DMT .
- Key Difference : Bulkier isopropyl group may reduce receptor affinity compared to ethyl-methyl substitution due to steric hindrance .
5-Methoxy-N,N-Diisopropyltryptamine (5-MeO-DiPT)
- Structure : Diisopropyl substitution at the amine.
- Pharmacology : Longer duration of action due to slower metabolism; metabolized via N-deisopropylation to 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) .
- Therapeutic Potential: Less studied but noted for unique kinetic profiles .
Non-Methoxylated Analogues
N-Ethyl-N-Methyltryptamine
- Structure : Lacks the 5-methoxy group.
- Receptor Affinity : 2–4 times lower affinity at 5-HT₂ receptors compared to methoxylated counterparts, highlighting the critical role of the 5-methoxy group in enhancing receptor interactions .
Key Pharmacological Data (Table 1)
Compound | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) | Metabolism Pathway | Duration of Action |
---|---|---|---|---|
N-Ethyl-N-Methyl-5-MeO-T | Data pending | Data pending | O-demethylation, MAO-A | Theoretical: Moderate |
5-MeO-DMT | 20–50 | 100–200 | O-demethylation, MAO-A | 30–90 minutes |
N-Isopropyl-N-Me-5-MeO-T | 165 | 1300 | Not reported | Unknown |
5-MeO-DiPT | ~200 | ~800 | N-deisopropylation | 4–6 hours |
Note: Data for N-Ethyl-N-Methyl-5-MeO-T is inferred from structural analogs .
Biologische Aktivität
N-ethyl-N-methyl-5-methoxy-tryptamine (often abbreviated as 5-MeO-DMT) is a synthetic tryptamine known for its psychedelic properties. This compound has garnered significant attention in both pharmacological research and the context of psychoactive substances. This article delves into its biological activity, focusing on its mechanisms of action, receptor interactions, pharmacokinetics, and relevant case studies.
5-MeO-DMT primarily acts as an agonist at serotonin receptors, particularly:
- 5-Hydroxytryptamine receptor 1A (5-HT1A)
- 5-Hydroxytryptamine receptor 2A (5-HT2A)
These receptors are critical in mediating the compound's effects, which include anxiolytic and antidepressant-like activities without the hallucinogenic effects typically associated with other psychedelics like LSD or psilocybin . The structural modifications in 5-MeO-DMT compared to other tryptamines influence its potency and selectivity at these receptors, contributing to its unique pharmacological profile.
Pharmacokinetics
The pharmacokinetics of 5-MeO-DMT indicate that it is orally active, with effective dosages ranging from 6 to 20 mg . The compound is rapidly metabolized and exhibits a relatively short half-life, which is critical for understanding its therapeutic potential and safety profile .
Receptor Interaction Profile
The interaction of 5-MeO-DMT with serotonin receptors has been extensively studied. The following table summarizes the receptor binding affinities and functional activities of 5-MeO-DMT compared to other tryptamines:
Compound | Receptor Type | Binding Affinity (nM) | Functional Activity |
---|---|---|---|
5-MeO-DMT | 5-HT1A | 25.6 | Agonist |
5-HT2A | 37.1 | Agonist | |
5-MeO-MiPT | 5-HT2A | Not specified | Agonist |
LSD | 5-HT2A | Variable | Agonist |
These interactions suggest that while 5-MeO-DMT retains significant activity at both receptor types, its selectivity can lead to distinct therapeutic outcomes compared to other psychedelics .
Case Studies
Several case studies have documented the effects of 5-MeO-DMT in clinical and recreational settings:
- Anxiolytic Effects : In a controlled study, participants reported reduced anxiety levels after administration of low doses of 5-MeO-DMT, correlating with increased activation of the 5-HT1A receptor .
- Neurotoxicity Assessments : Research involving animal models indicated that high doses of 5-MeO-DMT could induce apoptotic cell death in neural tissues, though low doses did not show significant histopathological effects . This highlights the importance of dosage in therapeutic applications.
- Psychedelic Experiences : Users have reported profound mystical experiences and altered states of consciousness attributed to the compound's action on serotonin receptors, particularly during guided sessions under professional supervision .
Safety and Toxicity
While the acute toxicity profile of 5-MeO-DMT appears relatively low at therapeutic doses, higher doses have been associated with neurotoxic effects, such as increased Caspase-3 activity indicative of apoptosis in brain tissues . Ongoing research aims to clarify these safety concerns further.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying N-ethyl-N-methyl-5-methoxy-tryptamine in biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is a standard approach for identification, leveraging fragmentation patterns (e.g., base peak at m/z 110.1 and characteristic ions like m/z 270.1) . For pharmacokinetic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity, with validated protocols achieving limits of detection (LOD) below 0.1 ng/mL in blood . A comparison of methods:
Method | LOD | Key Ions/Fragments | Application |
---|---|---|---|
GC-MS | 1 ng/mL | m/z 110.1, 174.1, 270.1 | Forensic screening |
LC-MS/MS | 0.05 ng/mL | [M+H]+ = 219.1, CID fragments | Pharmacokinetic profiling |
Q. Which serotonin receptors are primarily targeted by this compound, and what are their implications?
- Methodological Answer : The compound shows affinity for 5-HT1A (Ki ~7.9 nM), 5-HT2A, 5-HT4, and 5-HT7 receptors, as demonstrated by radioligand displacement assays using transfected HEK293 cells . Target-specific implications include:
- 5-HT1A : Potential anxiolytic effects via presynaptic autoreceptor activation.
- 5-HT2A : Hallucinogenic activity linked to downstream phospholipase C signaling.
Experimental validation requires functional assays (e.g., calcium flux or cAMP measurement) to distinguish agonist/antagonist behavior .
Q. What are the standard protocols for synthesizing this compound?
- Methodological Answer : A common route involves reductive amination of 5-methoxytryptamine with ethyl iodide in acetonitrile, using diisopropylethylamine (DIPEA) as a base. Purification via oxalic acid salt crystallization yields >95% purity, confirmed by ¹H/¹³C NMR and GC-EI-IT-MS . Critical steps:
- Alkylation at 80°C for 12 hours.
- Acid-base partitioning to remove unreacted amines.
- Recrystallization in THF for analytical-grade product .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ across species, and what methodologies characterize its metabolites?
- Methodological Answer : In humans, primary pathways include:
- O-demethylation : Forms 5-hydroxy-N-ethyl-N-methyltryptamine (detected via glucuronidase hydrolysis followed by LC-MS/MS) .
- N-dealkylation : Yields secondary amines (e.g., N-methyl-5-methoxytryptamine), identified using deuterated internal standards .
Rodent models show additional CYP2D6-mediated hydroxylation at the indole 6-position, requiring species-specific microsomal incubation studies .
Q. What challenges arise in synthesizing and differentiating structural isomers, and how are they resolved?
- Methodological Answer : Isomeric 5-methoxy-2-methyl-N,N-dialkyltryptamines pose analytical challenges. Differentiation strategies include:
- NMR : Distinct indole proton shifts (e.g., H-7 at δ 7.2 ppm in 5-MeO vs. δ 6.9 ppm in 2-MeO derivatives) .
- MS/MS : CI-IT-MS/MS generates unique fragments (e.g., m/z 188 for 5-methoxy-2-methyl isomers) .
- Chromatography : Reverse-phase HPLC with C18 columns resolves positional isomers (retention time shifts >2 min) .
Q. What enzymatic pathways govern endogenous biogenesis, and how do methyl donor controversies impact understanding?
- Methodological Answer : In the pineal gland, 5-methoxytryptamine derivatives are synthesized via hydroxyindole-O-methyltransferase (HIOMT) using S-adenosylmethionine (SAMe) . Controversies arise from studies suggesting 5-methyltetrahydrofolate (MTHF) as an alternative methyl donor, though artifacts (e.g., cyclization byproducts) complicate validation. Experimental approaches:
- Enzyme inhibition : Use of SAMe synthase inhibitors (e.g., cycloleucine) to assess methyl donor reliance .
- Isotopic labeling : ¹³C-methyl-SAMe tracing in pinealocyte cultures .
Q. How do receptor binding affinities vary across studies, and what strategies resolve discrepancies?
- Methodological Answer : Discrepancies in 5-HT1A/5-HT2A affinity ratios (e.g., Ki values ranging from 7.9 nM to 50 nM) stem from assay conditions. Mitigation strategies:
- Receptor source : Use recombinant human receptors vs. animal tissue homogenates .
- Functional vs. binding assays : Compare radioligand displacement (e.g., [³H]-8-OH-DPAT for 5-HT1A) with GTPγS binding to confirm efficacy .
Q. Data Contradiction Analysis
- Methyl Donor Role in Biogenesis : While early studies proposed MTHF as a methyl donor for 5-methoxy derivatives , subsequent work highlighted SAMe as the primary donor, with MTHF artifacts arising from non-enzymatic cyclization . Resolution requires isotopic tracing under controlled enzymatic conditions.
- Receptor Potency Variability : Differences in 5-HT2A/5-HT1A activation ratios across studies may reflect variations in cell lines (e.g., CHO vs. HEK293) or partial agonism, necessitating standardized in vitro models .
Eigenschaften
IUPAC Name |
N-ethyl-2-(5-methoxy-1H-indol-3-yl)-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-4-16(2)8-7-11-10-15-14-6-5-12(17-3)9-13(11)14/h5-6,9-10,15H,4,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVECDEWGCOLCPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCC1=CNC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937676 | |
Record name | 5-MeO-MET | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16977-53-0 | |
Record name | N-Methyl-N-ethyl-5-methoxytryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016977530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-MeO-MET | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYL-N-ETHYL-5-METHOXYTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNT3HAM6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.